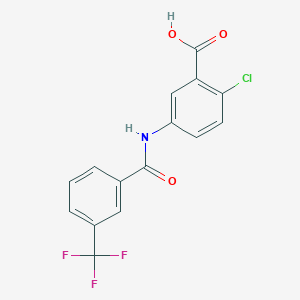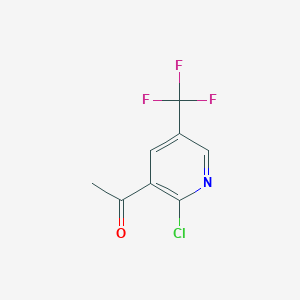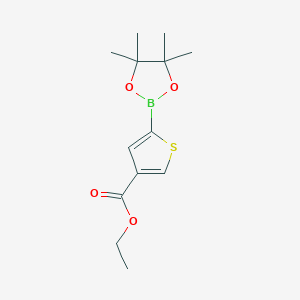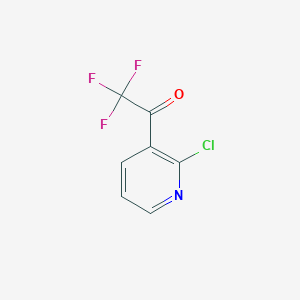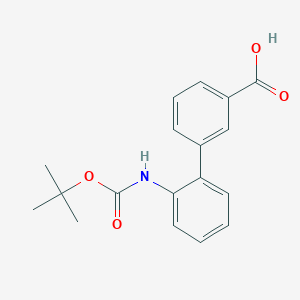![molecular formula C14H13ClN2O6 B1394955 [5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1217250-13-9](/img/structure/B1394955.png)
[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Descripción general
Descripción
“[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” is a chemical compound with the molecular formula C14H13ClN2O6 . It has a molar mass of 340.72 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 510.9±60.0 °C and a predicted density of 1.44±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.76±0.10 .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The presence of the oxadiazole ring in the compound could potentially enhance these properties, making it a candidate for further research in antiviral drug development.
Anti-inflammatory Properties
The indole nucleus, found in many bioactive compounds, has demonstrated significant anti-inflammatory effects. This suggests that our compound could be explored for its potential to reduce inflammation, which is a common pathway in many diseases .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. The structural features of the compound, such as the chloro-dimethoxyphenyl group, may interact with cancer cell receptors or enzymes, leading to potential applications in cancer therapy .
Antioxidant Effects
The indole scaffold is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. Research into the antioxidant capacity of this compound could lead to applications in preventing or treating diseases caused by oxidative damage .
Antimicrobial Potential
Compounds with an indole core have been found to have antimicrobial effects. The specific modifications in “[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” might offer new insights into antimicrobial mechanisms and lead to novel antibiotics .
Antitubercular Activity
Given the biological activity of indole derivatives against various bacterial strains, there is a possibility that this compound could be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Antidiabetic Research
Indole derivatives have shown promise in antidiabetic research, suggesting that the compound could be investigated for its potential to modulate blood sugar levels or insulin activity .
Antimalarial Properties
The indole nucleus is present in many natural compounds with antimalarial activity. This compound’s unique structure could be pivotal in the synthesis of new antimalarial drugs, offering an alternative to existing treatments .
Propiedades
IUPAC Name |
2-[5-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O6/c1-21-9-5-3-8(12(15)13(9)22-2)4-6-10-16-17(7-11(18)19)14(20)23-10/h3-6H,7H2,1-2H3,(H,18,19)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBPLLXZMVDMPK-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=NN(C(=O)O2)CC(=O)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C2=NN(C(=O)O2)CC(=O)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)



![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)
